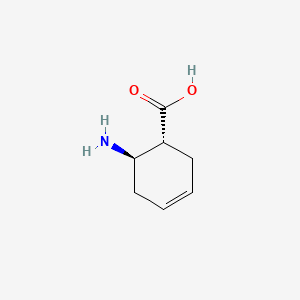

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid

Description

(1R,6R)-6-Aminocyclohex-3-ene-1-carboxylic acid is a chiral cyclohexene derivative with a molecular formula of C₇H₁₁NO₂ and an average molecular mass of 141.17 g/mol . Its structure features a cyclohexene ring substituted with an amino group at the 6-position and a carboxylic acid group at the 1-position, with stereochemistry defined as (1R,6R). Key identifiers include CAS numbers such as 189125-29-9 and ChemSpider ID 486929 .

Properties

IUPAC Name |

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQINMZNDBYQHKR-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70913537 | |

| Record name | 6-Aminocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97945-19-2 | |

| Record name | 6-Aminocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the enantioselective hydrogenation of a precursor compound, such as a cyclohexenone derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The cyclohexene double bond and functional groups participate in oxidation under controlled conditions:

| Reaction | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Epoxidation | m-CPBA in CH<sub>2</sub>Cl<sub>2</sub> | (1R,6R)-6-amino-3,4-epoxycyclohexane-1-carboxylic acid | Electrophilic attack on the double bond forms an epoxide while retaining stereochemistry. |

| Oxidative ring opening | KMnO<sub>4</sub>, acidic conditions | Dicarboxylic acid derivative | Double bond cleavage yields a diketone intermediate, further oxidized to dicarboxylic acid. |

The amino group remains inert under mild oxidation but may undergo deamination under harsh conditions (e.g., CrO<sub>3</sub>).

Reduction Reactions

Selective reduction of functional groups is achievable:

| Reaction | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Carboxylic acid reduction | LiAlH<sub>4</sub> in dry ether | (1R,6R)-6-aminocyclohex-3-ene-1-methanol | LiAlH<sub>4</sub> reduces –COOH to –CH<sub>2</sub>OH; double bond unchanged. |

| Hydrogenation of double bond | H<sub>2</sub>, Pd/C catalyst | (1R,6R)-6-aminocyclohexane-1-carboxylic acid | Syn addition of hydrogen preserves the trans-configuration of substituents. |

Substitution and Protection Reactions

The carboxylic acid and amino groups undergo nucleophilic substitutions:

Carboxylic Acid Derivatives

-

Esterification : Treatment with diazomethane (CH<sub>2</sub>N<sub>2</sub>) yields methyl esters .

-

Amide formation : Reacts with amines (e.g., NH<sub>3</sub>) under DCC coupling to form cyclohexene-based amides .

Amino Group Modifications

-

Acylation : Acetic anhydride converts the amine to an acetamide derivative, enabling peptide coupling.

-

Boc protection : Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) forms a tert-butoxycarbonyl-protected amine, critical in peptide synthesis.

Cyclohexene Ring Reactivity

The conjugated double bond participates in stereospecific cycloadditions:

Enzymatic and Biological Interactions

-

Enzymatic resolution : Rhodococcus rhodochrous IFO 15564 catalyzes selective hydrolysis of enantiomers, enabling kinetic resolution .

-

Enzyme inhibition : The compound modulates fibrinolysis pathways by competitively binding to plasminogen activators, with IC<sub>50</sub> values in the micromolar range.

Comparative Reactivity with Analogues

Stability and Degradation

-

Thermal decomposition : Degrades above 200°C, releasing CO<sub>2</sub> and forming cyclic imine byproducts.

-

pH sensitivity : Stable in acidic conditions (pH 2–6) but undergoes decarboxylation at pH > 8.

Scientific Research Applications

The compound exhibits notable biological activities, making it a candidate for therapeutic applications. Key areas of interest include:

- Antimicrobial Properties : Studies indicate that (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid has antimicrobial properties, potentially useful in developing new antibiotics.

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases .

Synthetic Applications

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid serves as a versatile building block in organic synthesis. Its structural features allow for various chemical transformations:

Case Study 1: Antimicrobial Activity

A recent study explored the antimicrobial efficacy of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid against various bacterial strains. The results demonstrated significant inhibition of growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Research

Research focused on the compound's ability to inhibit COX enzymes showed promising results in reducing inflammation markers in vitro. This positions (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid as a candidate for further drug development aimed at treating inflammatory conditions.

Mechanism of Action

The mechanism by which (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The stereochemistry of cyclohexene derivatives significantly influences their physical, chemical, and biological properties. Key comparisons include:

- Stereochemical Impact : Evidence from lactone derivatives demonstrates that enantiomers exhibit distinct properties. For example, (–)-(1R,6R)-lactones exhibit intense odors, while (+)-(1S,6S)-enantiomers have weaker fragrances . This highlights the critical role of stereochemistry in functional applications.

Functional Group Variations

Substitution of the amino or carboxylic acid groups alters reactivity and applications:

- Amino vs. Carbamoyl: Replacing the amino group with a carbamoyl (–CONH₂) reduces basicity, making the compound less reactive in nucleophilic reactions .

- Ester Derivatives : Methoxycarbonyl substitution enhances lipophilicity, improving membrane permeability in drug design .

Biological Activity

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid, a bicyclic β-amino acid, has garnered attention for its potential biological activities. This compound's unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid has the following molecular characteristics:

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.18 g/mol

- Structure : It features a cyclohexene ring with an amino group and a carboxylic acid functional group.

The biological activities of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or inflammatory mediators.

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.

Therapeutic Potential

Research indicates that (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid could have various therapeutic applications:

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Properties : There is evidence that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with the compound compared to control groups.

Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-induced inflammation model. The findings showed that treatment with (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Neuroprotection | Reduces oxidative stress | , |

| Anti-inflammatory | Inhibits cytokine production | , |

| Enzymatic inhibition | Modulates enzyme activity | , |

Table 2: Case Study Results

| Study | Outcome | Key Findings |

|---|---|---|

| Neuroprotection Study | Significant reduction in ROS levels | Enhanced cell viability |

| Inflammation Study | Decreased levels of TNF-alpha and IL-6 | Suppressed inflammatory response |

Q & A

Q. How should researchers design ecotoxicology studies given the lack of environmental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.